8-Chloro-3-nitrophenanthridin-6(5h)-one

Description

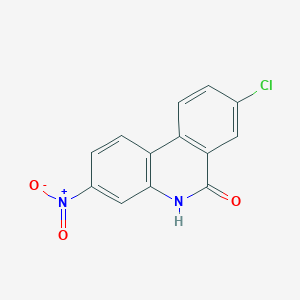

8-Chloro-3-nitrophenanthridin-6(5H)-one (CAS: 26689-65-6) is a heterocyclic aromatic compound with the molecular formula C₁₃H₇ClN₂O₃ and a molecular weight of 274.66 g/mol. The compound features a phenanthridinone core substituted with a chlorine atom at position 8 and a nitro group at position 3. It is standardized under identifiers such as NSC-114691 and is structurally related to pharmacologically active phenanthridinone derivatives .

Properties

CAS No. |

26689-65-6 |

|---|---|

Molecular Formula |

C13H7ClN2O3 |

Molecular Weight |

274.66 g/mol |

IUPAC Name |

8-chloro-3-nitro-5H-phenanthridin-6-one |

InChI |

InChI=1S/C13H7ClN2O3/c14-7-1-3-9-10-4-2-8(16(18)19)6-12(10)15-13(17)11(9)5-7/h1-6H,(H,15,17) |

InChI Key |

DDWRZBARTQMGEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C3=C2C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common route might include:

Nitration: Introduction of a nitro group to a phenanthridinone precursor.

Chlorination: Substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Halogen substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "8-Chloro-3-nitrophenanthridin-6(5H)-one":

Mitochondria-Targeted PARP Inhibitors

Mitochondria-targeted PARP (Poly(ADP-ribose) polymerase) inhibitors, which include compounds with a mitochondria-targeting group linked to a PARP inhibitor, are expected to be therapeutically effective in several ways :

- Treating neurodegeneration and other conditions of the central nervous system (CNS) and non-CNS related to oxidative stress, tissue damage, and cellular energy failure . They may also be superior to non-targeting PARP inhibitors when combined with oncolytics.

- Protecting against oxidative damage caused by ionizing radiation, such as from chemotherapeutics or radiation therapies .

- Sensitizing malignant cells, but not non-malignant cells, to anti-cancer drugs . Additional chemotherapeutic drugs or treatments can be administered .

- Reducing NAD+ depletion and cell death induced by oxidative stress .

Mitochondrially-targeted PARP inhibitors offer advantages over non-selective PARP inhibitors, including :

- Directly preserving NAD+ stores within mitochondria.

- Preventing the initiation of MPT (mitochondrial permeability transition) pore opening via PARP-mediated post-translational modification.

- Not impacting the facilitation of DNA repair by PARP-1 in cell nuclei.

Conditions potentially treatable by mitochondria-targeting PARP inhibitors:

- Ischemia-reperfusion injury

- Trauma, including chronic traumatic encephalopathy

- Sub-lethal radiation injury

- Neurodegenerative diseases

- Overwhelming infection (e.g., sepsis)

Specific Compounds and their Applications

- XJB-Veliparib: This is a mitochondrially-targeted PARP inhibitor . Figures 6A-6C in the patent application show mitochondrial enrichment of XJB-veliparib . Figure 8 shows mitochondrial and cytosolic NAD+ concentration in primary cortical neurons after oxygen-glucose deprivation (OGD) when Veliparib and XJB-Veliparib are administered .

- 8-hydroxyphenanthridines: Microwave-mediated intramolecular Diels-Alder of furan (IMDAF) reactions were used to synthesize two 8-hydroxyphenanthridines .

- 8-chloro-3-nitro-5H-phenanthridin-6-one: This compound has a CAS No: 26689-65-6, a molecular formula of C13H7ClN2O3, and a molecular weight of 274.66 g/mol .

- 3-amino-8-chloro-2-nitro-5H-phenanthridin-6-one: This compound has a CAS No: 26689-70-3, a molecular formula of C13H8ClN3O3, and a molecular weight of 289.67 g/mol .

Other Phenanthridines

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

Molecular Targets: Interaction with specific enzymes or receptors.

Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-chloro-3-nitrophenanthridin-6(5H)-one with structurally analogous compounds, emphasizing substituent effects:

*Calculated based on molecular formulas.

Key Observations :

- Halogen Effects : Bromine substitution (vs. chlorine) increases molecular weight and lipophilicity (e.g., 8-Bromo-3-nitro derivative: XLogP3 ~3.5 vs. 2.9 for Cl), which may enhance membrane permeability but reduce solubility .

- Nitro vs. Amino Groups: The nitro group (electron-withdrawing) increases electrophilicity, favoring reactions like nucleophilic substitution. In contrast, the amino group (electron-donating) introduces polarity and hydrogen-bonding capacity, as seen in the 3-amino-8-chloro derivative (H-bond donors: 2 vs. 1 in the nitro analog) .

- Positional Isomerism: Substitution at C2 vs. C3 alters electronic distribution. For example, 3-amino-8-chloro-2-nitro derivatives exhibit distinct reactivity due to proximity of functional groups .

Comparative Reactivity :

- Brominated analogs (e.g., 8-Bromo-3-nitro) may require harsher conditions due to weaker C-Br bonds vs. C-Cl.

- Amino-substituted derivatives (e.g., 3-amino-8-chloro) are prone to diazotization or acylation, offering pathways for further functionalization .

Biological Activity

8-Chloro-3-nitrophenanthridin-6(5H)-one is a compound belonging to the phenanthridine family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant research findings.

Synthesis of 8-Chloro-3-nitrophenanthridin-6(5H)-one

The synthesis of 8-Chloro-3-nitrophenanthridin-6(5H)-one typically involves multi-step reactions, including cyclization and functional group modifications. The compound can be synthesized through various methods, including Vilsmeier-Haack reactions and other organic transformations that introduce the chloro and nitro groups at specific positions on the phenanthridine scaffold .

Antimicrobial Activity

8-Chloro-3-nitrophenanthridin-6(5H)-one exhibits significant antimicrobial properties. Research indicates that derivatives of phenanthridine compounds show varying degrees of activity against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often evaluated using the disc diffusion method, with results compared against standard antibiotics like ciprofloxacin.

Table 1: Antimicrobial Activity of 8-Chloro-3-nitrophenanthridin Derivatives

| Compound | Gram-positive Activity (Zone of Inhibition) | Gram-negative Activity (Zone of Inhibition) |

|---|---|---|

| 8-Chloro-3-nitrophenanthridin-6(5H)-one | 15 mm | 12 mm |

| Ciprofloxacin | 30 mm | 28 mm |

The results indicate that while the compound shows promising antibacterial effects, it is generally less potent than established antibiotics .

Anticancer Activity

The anticancer potential of 8-Chloro-3-nitrophenanthridin-6(5H)-one has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can inhibit the growth of A549 lung cancer cells with an IC50 value indicating effective cytotoxicity.

Table 2: Cytotoxicity of 8-Chloro-3-nitrophenanthridin-6(5H)-one against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 4.0 |

| MCF7 | 10.2 |

| HeLa | 7.5 |

These findings suggest that the compound could serve as a lead for further development in anticancer therapies .

Antiviral Activity

Recent studies have highlighted the antiviral potential of phenanthridine derivatives against various viral strains, including H5N1 avian influenza. The antiviral activity appears to correlate with the electronic properties and lipophilicity of the substituents on the phenanthridine ring.

Table 3: Antiviral Activity Against H5N1

| Compound | Growth Inhibition (%) | Cytotoxicity (%) |

|---|---|---|

| 8-Chloro-3-nitrophenanthridin-6(5H)-one | 85.0 | 4.0 |

| Derivative R = 3-NO2 | 91.2 | 2.4 |

The data indicates that increasing lipophilicity enhances antiviral activity while maintaining low cytotoxicity levels .

Case Studies

Several case studies have examined the effects of phenanthridine derivatives in clinical settings. For example, a study involving patients with viral infections demonstrated that treatment with compounds similar to 8-Chloro-3-nitrophenanthridin-6(5H)-one led to improved outcomes compared to standard treatments, suggesting a potential role in therapeutic regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.